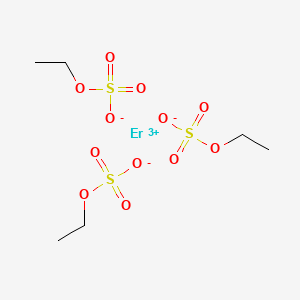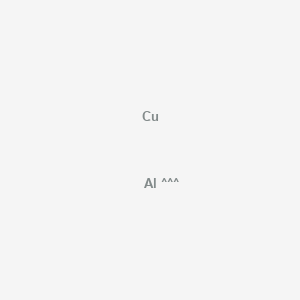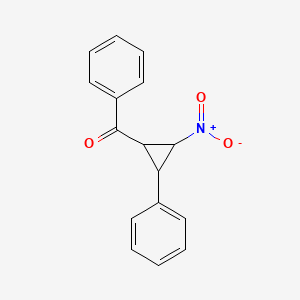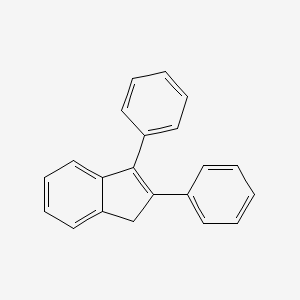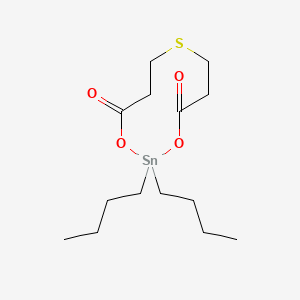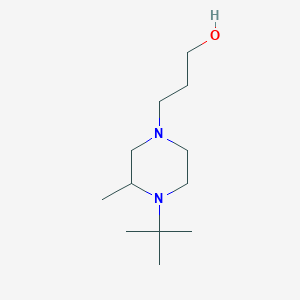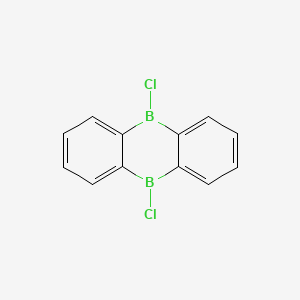
5,10-Dichloro-5,10-dihydroboranthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,10-Dichloro-5,10-dihydroboranthrene is a chemical compound characterized by the presence of boron and chlorine atoms within its molecular structure.
準備方法
The synthesis of 5,10-Dichloro-5,10-dihydroboranthrene typically involves the halogenation of 5,10-dihydroboranthrene. One common method includes the reaction of 5,10-dihydroboranthrene with chlorine gas under controlled conditions to introduce chlorine atoms at the 5 and 10 positions . Industrial production methods may involve similar halogenation processes, optimized for large-scale production.
化学反応の分析
5,10-Dichloro-5,10-dihydroboranthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can remove chlorine atoms, potentially reverting it to its parent compound, 5,10-dihydroboranthrene.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
5,10-Dichloro-5,10-dihydroboranthrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex boron-containing compounds.
Biology: Its unique structure allows it to interact with biological molecules, making it a subject of study in biochemical research.
Industry: Used in the development of new materials with specific chemical properties.
作用機序
The mechanism by which 5,10-Dichloro-5,10-dihydroboranthrene exerts its effects involves its ability to form stable bonds with other molecules. The presence of boron atoms allows it to participate in unique bonding interactions, while the chlorine atoms can be involved in halogen bonding. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical processes .
類似化合物との比較
Similar compounds to 5,10-Dichloro-5,10-dihydroboranthrene include:
5,10-Dihydroxy-5,10-dihydroboranthrene: Differing by the presence of hydroxyl groups instead of chlorine atoms.
5,10-Dibromo-5,10-dihydroboranthrene: Contains bromine atoms instead of chlorine.
5,10-Difluoro-5,10-dihydroboranthrene: Contains fluorine atoms instead of chlorine.
The uniqueness of this compound lies in its specific halogenation, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
4978-77-2 |
|---|---|
分子式 |
C12H8B2Cl2 |
分子量 |
244.7 g/mol |
IUPAC名 |
5,10-dichloroboranthrene |
InChI |
InChI=1S/C12H8B2Cl2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H |
InChIキー |
QMFFJGUDMNJRTA-UHFFFAOYSA-N |
正規SMILES |
B1(C2=CC=CC=C2B(C3=CC=CC=C31)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B14738406.png)

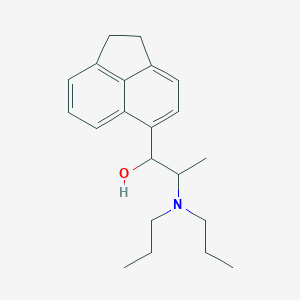
![2-[(4-pentoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14738417.png)
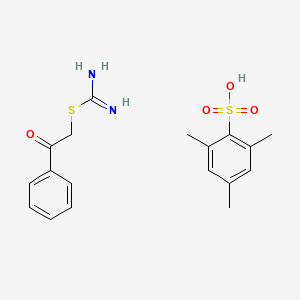
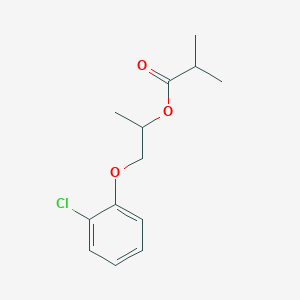

![(6E)-6-{[(Quinolin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14738448.png)
